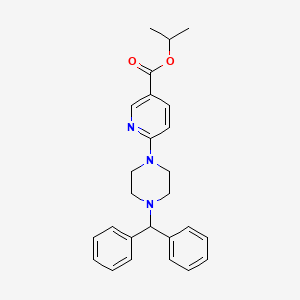

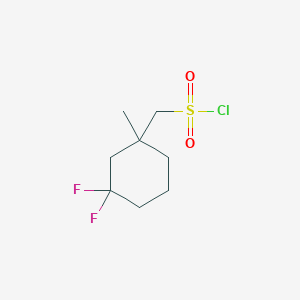

![molecular formula C29H24N4O3S B2717196 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide CAS No. 441290-16-0](/img/structure/B2717196.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzimidazole ring and a quinoline ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The compound contains a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis

Benzimidazole and quinoline derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule . They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and various types of condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the presence of chiral centers .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques

A study highlighted the synthesis of benzimidazole and quinoxalin-2(1H)-one scaffolds via a facile one-pot synthesis involving two-component coupling reaction, deprotection, and intermolecular cyclization. This method presents a straightforward approach to generating compounds with benzimidazole motifs, which could be related to the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (Chen et al., 2014).

Characterization and Catalytic Activities

The ethylene polymerization screening of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides provides insights into the catalytic properties and potential applications in polymer chemistry. This research is indicative of the complex's role in catalysis and material science (Sun et al., 2010).

Biological Applications

Antimicrobial Evaluation

Some derivatives of benzimidazole have been synthesized and shown significant in vitro antimicrobial activity against various pathogens. This suggests potential pharmacological applications for this compound in developing new antimicrobial agents (Abdel-Motaal et al., 2020).

Cytotoxic Evaluation

Research into novel quinazolinone derivatives substituted with benzimidazole for their cytotoxic activity against cancer cell lines suggests a potential for the development of new anticancer drugs. This underscores the significance of benzimidazole derivatives in medicinal chemistry and cancer therapy (Taherian et al., 2019).

Material Science and Sensing Applications

Fluorescent Chemosensors

A study on a benzimidazole quinoline-conjugate as a fluorescent chemosensor for Ag+ detection showcases the utility of such compounds in environmental monitoring and analytical chemistry. The high selectivity and sensitivity for Ag+ ions highlight the potential of benzimidazole and quinoline derivatives in the development of new sensing materials (Chen et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer activities . Quinoline derivatives also have diverse biological activities, including antimalarial, antibacterial, and anti-inflammatory effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O3S/c34-29(30-23-15-11-21(12-16-23)28-31-25-8-2-3-9-26(25)32-28)22-13-17-24(18-14-22)37(35,36)33-19-5-7-20-6-1-4-10-27(20)33/h1-4,6,8-18H,5,7,19H2,(H,30,34)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBUAHIDPGKWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

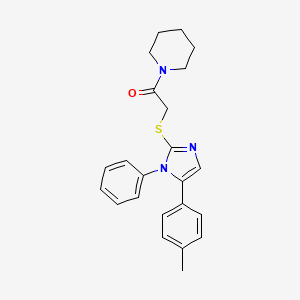

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)

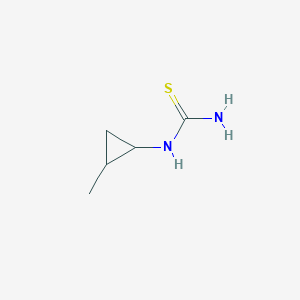

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)

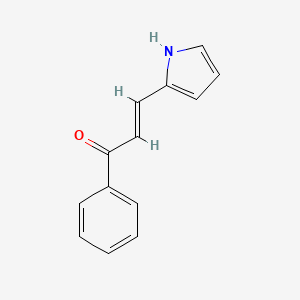

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)

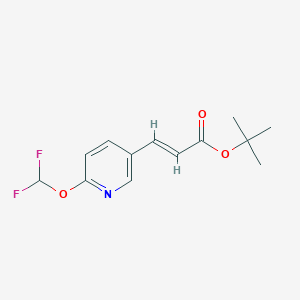

![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)

![2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2717124.png)

![2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2717127.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)